molecular formula C14H19NO B12825655 2-Methyl-1-(1-phenylethyl)piperidin-4-one

2-Methyl-1-(1-phenylethyl)piperidin-4-one

Cat. No.: B12825655
M. Wt: 217.31 g/mol
InChI Key: XOGIRAQPVLKDBV-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-phenylethyl)piperidin-4-one is a chemical compound that belongs to the piperidinone family It is characterized by a piperidine ring substituted with a methyl group at the second position and a phenylethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-phenylethyl)piperidin-4-one can be achieved through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide in the presence of a base and a phase transfer catalyst. This reaction typically occurs under biphasic conditions, where the organic and aqueous phases are separated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Methyl-1-(1-phenylethyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in the context of analgesics, it may interact with opioid receptors to produce pain-relieving effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(1-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenylethyl groups can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-1-(1-phenylethyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIRAQPVLKDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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